molecular formula C11H22N2O3 B12303305 Methyl ((r)-2-aminobutanoyl)-l-isoleucinate

Methyl ((r)-2-aminobutanoyl)-l-isoleucinate

Cat. No.: B12303305
M. Wt: 230.30 g/mol
InChI Key: ZATFQFSLKYHPJE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect protein synthesis and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl n-[(2r)-2-aminobutanoyl]-l-valinate
  • Methyl n-[(2r)-2-aminobutanoyl]-l-leucinate
  • Methyl n-[(2r)-2-aminobutanoyl]-l-alanine

Uniqueness

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 2-(2-aminobutanoylamino)-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(3)9(11(15)16-4)13-10(14)8(12)6-2/h7-9H,5-6,12H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATFQFSLKYHPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C(CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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